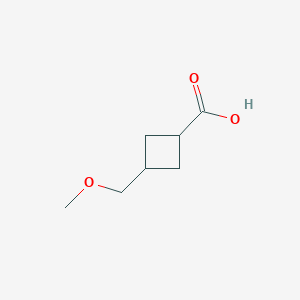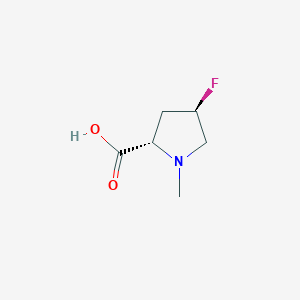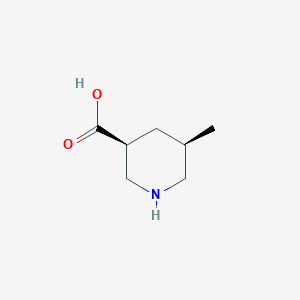
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, also known as 4-MSTPH or MSTPH, is a highly reactive and versatile compound that has many potential applications in scientific research and in the laboratory. It is a hydrazine derivative that has a wide range of reactivity and is used in a variety of chemical reactions. MSTPH is also used in the synthesis of other compounds and in the production of various pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MSTPH.
科学研究应用
MSTPH has many potential applications in scientific research. It can be used as a reagent in the synthesis of various compounds, such as isocyanates, amines, and nitriles. It can also be used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, MSTPH can be used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.
作用机制
MSTPH is a highly reactive compound that can undergo a variety of reactions. It can react with aldehydes and ketones to form alcohols, with enones and enolates to form new products, and with phosphonium salts to form alkenes. Additionally, MSTPH can be used as a catalyst in the synthesis of polymers and pharmaceuticals.
Biochemical and Physiological Effects
MSTPH has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, MSTPH has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the immune system, modulating the production of cytokines and other immune molecules.
实验室实验的优点和局限性
MSTPH has many advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. It is a highly toxic compound and should be handled with caution. Additionally, it can be difficult to control the reaction conditions and obtain consistent results.
未来方向
MSTPH has many potential future applications in scientific research. It can be used in the synthesis of new compounds, such as isocyanates, amines, and nitriles. Additionally, it can be used in the synthesis of polymers, such as polyurethanes and polyesters, and in the production of pharmaceuticals. Additionally, further research is needed to explore the potential of MSTPH as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research is needed to explore the potential of MSTPH as a catalyst in the synthesis of new compounds and pharmaceuticals.
合成方法
MSTPH can be synthesized using a variety of methods, including the Grignard reaction, the Michael addition reaction, and the Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alcohol. The Michael addition reaction involves the addition of an organometallic compound to an enone or enolate to form a new product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene.
属性
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOBBMAOWGAOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)







![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)
